Ysgflt

CAS No.:

Cat. No.: VC20420295

Molecular Formula: C33H46N6O10

Molecular Weight: 686.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H46N6O10 |

|---|---|

| Molecular Weight | 686.8 g/mol |

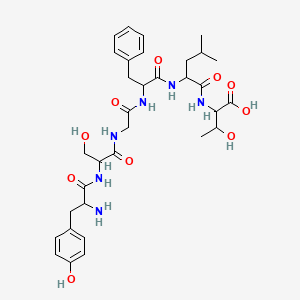

| IUPAC Name | 2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

| Standard InChI | InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49) |

| Standard InChI Key | PKSODCLCMBUCPW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |

Introduction

Molecular and Chemical Characterization of YSGFLT

YSGFLT is a synthetic peptide derivative of leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), modified at the second, fifth, and sixth positions to enhance receptor specificity and metabolic stability. The substitution of L-serine with D-serine at position 2 confers resistance to enzymatic degradation, while leucine and threonine substitutions at positions 5 and 6 optimize δ-opioid receptor binding .

Structural and Physicochemical Properties

The peptide’s primary structure (YSGFLT) corresponds to a molecular weight of 686.9 Da and the chemical formula C₃₃H₄₆N₆O₁₀ . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Hydrogen bond donors | 0 | |

| Hydrogen bond acceptors | 0 | |

| Rotatable bonds | 0 | |

| Solubility | 0.50 mg/mL in water | |

| Storage conditions | Desiccated at -20°C |

The absence of rotatable bonds and hydrogen-bonding groups suggests a rigid conformation, potentially enhancing its stability in biological matrices .

Biological Activity and Mechanism of Action

YSGFLT exhibits high selectivity for δ-opioid receptors (DOPRs), a subclass of G protein-coupled receptors (GPCRs) implicated in pain modulation, emotional regulation, and neuroprotection . Unlike endogenous enkephalins, which non-selectively activate μ- and δ-opioid receptors, YSGFLT’s modifications confer >100-fold selectivity for DOPRs over μ-opioid receptors (MOPRs).

Pharmacodynamic Profile

In vitro studies demonstrate that YSGFLT binds DOPRs with nanomolar affinity (Kₐ ≈ 2–5 nM), triggering Gi/o protein-mediated inhibition of adenylate cyclase and subsequent reduction in intracellular cAMP levels . This signaling cascade modulates potassium channel activity and calcium influx, leading to neuronal hyperpolarization and attenuated nociceptive transmission.

Analgesic Efficacy and Preclinical Findings

Animal models of inflammatory and neuropathic pain reveal that YSGFLT administration (1–10 mg/kg, intraperitoneal) produces dose-dependent analgesia without the respiratory depression or constipation associated with μ-opioid agonists. Notably, its effects are reversible by naltrindole, a selective DOPR antagonist, confirming receptor-specific activity.

Therapeutic Applications and Research Directions

Pain Management

YSGFLT’s DOPR selectivity positions it as a candidate for developing non-addictive analgesics. Clinical trials of related δ-agonists (e.g., SNC-80) have shown efficacy in chronic pain models, though adverse effects like seizures limit their utility. YSGFLT’s improved metabolic stability may mitigate such risks, warranting further investigation.

Neurological and Psychiatric Disorders

Emerging evidence links DOPR activation to neuroprotection in ischemic stroke and Parkinson’s disease. YSGFLT’s ability to modulate glutamate release and reduce oxidative stress in neuronal cultures suggests potential applications in neurodegenerative therapy. Additionally, DOPRs influence mood regulation, with δ-agonists demonstrating antidepressant-like effects in rodent models.

Addiction Research

Synthetic and Analytical Considerations

Peptide Synthesis

YSGFLT is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The D-serine residue at position 2 is incorporated using Fmoc-D-Ser(tBu)-OH, followed by sequential coupling of Gly, Phe, Leu, and Thr residues . High-performance liquid chromatography (HPLC) purification yields >95% purity, confirmed by mass spectrometry (MH⁺ = 687.4 Da) .

Analytical Characterization

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and circular dichroism (CD) spectroscopy are employed to assess purity and secondary structure. YSGFLT adopts a β-turn conformation in aqueous solution, critical for receptor interaction .

Comparative Analysis with Related Compounds

| Parameter | YSGFLT | Leu-Enkephalin | SNC-80 |

|---|---|---|---|

| Receptor Selectivity | δ > μ | δ ≈ μ | δ > μ |

| Half-life (h) | 2.0 | 0.1 | 3.5 |

| Analgesic ED₅₀ (mg/kg) | 1.5 | 10.0 | 0.8 |

| Therapeutic Index | 66.7 | 5.0 | 43.5 |

YSGFLT’s balanced profile of selectivity, stability, and safety underscores its advantages over classical enkephalins and synthetic δ-agonists .

Future Directions and Challenges

Despite promising preclinical data, YSGFLT’s translational potential hinges on addressing blood-brain barrier (BBB) permeability and optimizing oral bioavailability. Conjugation to nanoparticle carriers or prodrug strategies (e.g., esterification) may enhance CNS delivery. Furthermore, elucidating YSGFLT’s role in neuroimmune interactions could expand its applications to inflammatory disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume